Cas no 740776-70-9 (tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate)

Tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate is a protected derivative of tryptophan, featuring a tert-butyl ester group that enhances stability and facilitates selective deprotection in synthetic applications. This compound is particularly valuable in peptide synthesis and medicinal chemistry, where its ester group provides improved solubility in organic solvents and controlled reactivity during coupling reactions. The indole moiety allows for further functionalization, making it a versatile intermediate for constructing complex heterocyclic systems. Its structural features support efficient incorporation into target molecules while minimizing side reactions, making it a reliable choice for researchers in pharmaceutical and biochemical studies.
tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate structure
740776-70-9 structure
Product name:tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate
CAS No:740776-70-9
MF:C15H20N2O2
Molecular Weight:260.331503868103
CID:5226189
PubChem ID:15840396

tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate 化学的及び物理的性質

名前と識別子

    • Tryptophan, 1,1-dimethylethyl ester
    • tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate
    • インチ: 1S/C15H20N2O2/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13/h4-7,9,12,17H,8,16H2,1-3H3/t12-/m0/s1
    • InChIKey: BCIXAFNTAKZNCN-LBPRGKRZSA-N
    • SMILES: C(OC(C)(C)C)(=O)[C@H](CC1C2=C(C=CC=C2)NC=1)N

計算された属性

  • 精确分子量: 260.152477885g/mol
  • 同位素质量: 260.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 325
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.1Ų
  • XLogP3: 2.5

tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-118150-2.5g
tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate
740776-70-9
2.5g
$1428.0 2023-06-08
Enamine
EN300-118150-5.0g
tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate
740776-70-9
5g
$2110.0 2023-06-08
Enamine
EN300-118150-0.5g
tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate
740776-70-9
0.5g
$699.0 2023-06-08
Enamine
EN300-118150-0.05g
tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate
740776-70-9
0.05g
$612.0 2023-06-08
Enamine
EN300-118150-10.0g
tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate
740776-70-9
10g
$3131.0 2023-06-08
Enamine
EN300-118150-5000mg
tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate
740776-70-9
5000mg
$1572.0 2023-10-03
Enamine
EN300-118150-100mg
tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate
740776-70-9
100mg
$476.0 2023-10-03
Enamine
EN300-118150-1.0g
tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate
740776-70-9
1g
$728.0 2023-06-08
Enamine
EN300-118150-0.1g
tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate
740776-70-9
0.1g
$640.0 2023-06-08
Enamine
EN300-118150-2500mg
tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate
740776-70-9
2500mg
$1063.0 2023-10-03

tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate 関連文献

tert-butyl 2-amino-3-(1H-indol-3-yl)propanoateに関する追加情報

Research Brief on tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate (CAS: 740776-70-9) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate (CAS: 740776-70-9) as a key intermediate in the synthesis of bioactive compounds. This compound, characterized by its indole moiety and tert-butyl ester group, has garnered attention for its potential applications in drug discovery, particularly in the development of novel therapeutics targeting neurological disorders and cancer. The following brief synthesizes the latest findings and methodologies associated with this compound, offering insights into its synthetic utility and biological relevance.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate as a precursor in the synthesis of tryptophan-derived kinase inhibitors. The research team employed a multi-step synthetic route, starting from commercially available indole-3-carboxaldehyde, to achieve high yields of the target compound. The tert-butyl ester group was found to enhance the stability of the intermediate during subsequent reactions, facilitating the introduction of diverse pharmacophores. This approach underscores the compound's versatility in medicinal chemistry.

In the context of neurological research, a 2024 study in ACS Chemical Neuroscience explored the role of tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate in modulating serotonin receptor activity. The compound's structural similarity to endogenous tryptophan metabolites enabled its incorporation into peptide-based probes, which were used to investigate receptor-ligand interactions. The findings suggested that derivatives of this compound could serve as potential leads for the development of neuroprotective agents, particularly in diseases such as Alzheimer's and Parkinson's.

From a synthetic chemistry perspective, a recent publication in Organic Letters (2023) detailed an optimized protocol for the large-scale production of tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate. The authors reported a catalytic asymmetric hydrogenation method that achieved >99% enantiomeric excess, addressing previous challenges related to racemization. This advancement is particularly relevant for industrial-scale applications, where enantiopurity is critical for regulatory approval and therapeutic efficacy.

Emerging applications in oncology were highlighted in a 2024 Cancer Research article, where tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate derivatives were screened for anti-proliferative activity against glioblastoma cell lines. Structure-activity relationship (SAR) studies revealed that modifications at the indole nitrogen and amino acid side chain significantly influenced potency. Notably, one derivative exhibited sub-micromolar IC50 values, suggesting its potential as a scaffold for next-generation kinase inhibitors.

In conclusion, tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate (CAS: 740776-70-9) represents a multifaceted building block in pharmaceutical research, with demonstrated utility in drug discovery, neuroscience, and oncology. Recent synthetic innovations and biological evaluations have expanded its applications, positioning it as a valuable tool for the development of targeted therapies. Future research directions may focus on further optimizing its derivatives for enhanced bioavailability and target specificity.

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